molecular formula C16H36IN B033386 Tetrabutylammonium iodide CAS No. 311-28-4

Tetrabutylammonium iodide

Cat. No.: B033386
CAS No.: 311-28-4
M. Wt: 369.37 g/mol
InChI Key: DPKBAXPHAYBPRL-UHFFFAOYSA-M
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Description

Tetrabutylammonium iodide is a quaternary ammonium salt with the chemical formula C₁₆H₃₆IN. It is composed of a tetrabutylammonium cation and an iodide anion. This compound is commonly used in organic synthesis and phase-transfer catalysis due to its ability to facilitate the solubility of reagents in non-polar solvents .

Mechanism of Action

Target of Action

Tetrabutylammonium iodide (TBAI) is a quaternary ammonium salt . It is primarily used in phase-transfer reactions . It acts as a catalyst and facilitates the formation of highly stable perovskites with good performances . It can also be used as a source of iodide for nucleophilic displacement reactions .

Mode of Action

TBAI plays a dual role as both a redox catalyst and a supporting electrolyte . It is used for synthesizing tetra-n-butylammonium triiodide by mixing with iodine . It can also be used as an A-site cation that can be combined with methylammonium lead iodide to produce dimethylammonium, iso-propylammonium, and t-butylammonium lead iodide perovskites .

Biochemical Pathways

TBAI is used in the synthesis of fused triazole derivatives using a palladium catalyst . It can also catalyze the conversion of α-methyl styrene derivatives into allylic sulfones by reacting with sulfonylhydrazides under metal-free conditions . Furthermore, it is used in the synthesis of ethers .

Pharmacokinetics

It is known that the tetra-n-butylammonium cation is large and hydrophobic . The absolute enthalpy of hydration (from gas phase) is −260 kJ/mol , which may influence its distribution and elimination in biological systems.

Result of Action

The result of TBAI’s action depends on the specific reaction it is used in. For instance, in the synthesis of fused triazole derivatives, TBAI acts as an additive, facilitating the reaction . In the conversion of α-methyl styrene derivatives into allylic sulfones, TBAI acts as a catalyst .

Action Environment

The action of TBAI can be influenced by environmental factors. For example, at lower temperatures with water, TBAI forms a clathrate hydrate This could potentially affect its efficacy and stability in certain reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium iodide can be synthesized by reacting tetrabutylammonium hydroxide with hydroiodic acid. The reaction typically proceeds as follows:

(C₄H₉)₄N(OH) + HI → (C₄H₉)₄NI + H₂O\text{(C₄H₉)₄N(OH) + HI → (C₄H₉)₄NI + H₂O} (C₄H₉)₄N(OH) + HI → (C₄H₉)₄NI + H₂O

The reaction is carried out in an aqueous medium, and the product is isolated by evaporating the solvent and recrystallizing the residue from an appropriate solvent such as ethanol or acetone .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through multiple recrystallizations to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and alcohols. The reactions are typically carried out in polar solvents such as acetone or ethanol.

    Phase-Transfer Catalysis: Reagents include organic halides and aqueous solutions of inorganic salts.

Major Products

Scientific Research Applications

Chemistry

Tetrabutylammonium iodide is widely used in organic synthesis as a phase-transfer catalyst. It facilitates reactions such as alkylation, esterification, and polymerization by enhancing the solubility of reactants in non-polar solvents .

Biology and Medicine

In biological research, this compound is used to study ion transport and membrane permeability. It is also employed in the synthesis of biologically active compounds .

Industry

In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as a phase-transfer catalyst makes it valuable in various manufacturing processes .

Comparison with Similar Compounds

Similar Compounds

  • Tetrabutylammonium bromide
  • Tetrabutylammonium chloride
  • Tetrabutylammonium fluoride
  • Tetrabutylammonium hydroxide

Uniqueness

Tetrabutylammonium iodide is unique among these compounds due to its iodide anion, which is a stronger nucleophile compared to bromide, chloride, and fluoride. This makes it particularly effective in nucleophilic substitution reactions. Additionally, its ability to form stable complexes with various organic and inorganic compounds enhances its versatility in chemical synthesis .

Properties

IUPAC Name

tetrabutylazanium;iodide
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InChI

InChI=1S/C16H36N.HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1
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InChI Key

DPKBAXPHAYBPRL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36IN
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Related CAS

10549-76-5 (Parent)
Record name 1-Butanaminium, N,N,N-tributyl-, iodide (1:1)
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DSSTOX Substance ID

DTXSID30878092
Record name Tetrabutylammonium iodide
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Molecular Weight

369.37 g/mol
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Physical Description

White hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name Tetrabutylammonium iodide
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CAS No.

311-28-4
Record name Tetrabutylammonium iodide
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Record name 1-Butanaminium, N,N,N-tributyl-, iodide (1:1)
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Record name Tetrabutylammonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: TBAI facilitates reactions between reagents located in different immiscible phases, typically aqueous and organic. Its lipophilic tetrabutylammonium cation forms an ion pair with the anionic reactant from the aqueous phase. This ion pair, soluble in the organic phase, shuttles the anion into the organic phase, enabling the reaction. []

ANone: In the synthesis of benzyl phenyl ether from phenol and benzyl chloride, TBAI acts as a phase-transfer catalyst, significantly accelerating the reaction rate compared to reactions without it. []

ANone: TBAI's molecular formula is C16H36IN, and its molecular weight is 369.37 g/mol.

ANone: While a detailed spectroscopic analysis is not provided in the papers, the presence of C-H, C-N, and C-I bonds can be confirmed through infrared (IR) spectroscopy. []

ANone: TBAI demonstrates compatibility with a range of solvents including water, methanol, acetonitrile, N,N-dimethylformamide (DMF), dimethylsulfoxide (DMSO), dichloromethane, and 1,3-dimethylimidazolidin-2-one. [, , , ]

ANone: TBAI, in conjunction with tin(IV) iodide, catalyzes aldol reactions between α-bromoalkyl phenyl ketones and aldehydes. The reaction conditions (temperature and stoichiometry) dictate the selective formation of either E-α,β-unsaturated ketones or β-hydroxy ketones. [, ]

ANone: Yes, TBAI-based deep eutectic solvents (DESs), formed with polyethylene glycol (PEG), act as both solvents and catalysts for the efficient synthesis of cyclic carbonates from CO2 and epoxides under mild, metal-free conditions. []

ANone: TBAI, alongside tert-butyl hydroperoxide (TBHP), mediates oxidative C(sp2)-S bond formation between enamines and disulfides, leading to α-thioenamine compounds. This transition-metal-free approach exhibits high atom efficiency. []

ANone: TBAI effectively catalyzes the aziridination of olefins with chloramine-T in water, highlighting its utility in environmentally benign reactions. []

ANone: Molecular dynamics simulations of TBAI at the formamide/hexane interface have provided insights into its behavior as a phase-transfer catalyst, revealing its preferential location at the interface and the dynamics of ion movement. []

ANone: While specific SAR studies on TBAI are not discussed in the papers, the size and lipophilicity of the tetrabutylammonium cation are crucial for its phase-transfer catalytic activity. Modifications to these properties would likely impact its performance.

ANone: Information regarding the long-term stability of TBAI under various storage conditions is limited in the provided research.

ANone: While general chemical safety guidelines apply, the provided research does not delve into specific SHE regulations for TBAI.

ANone: TBAI demonstrates superior catalytic activity in certain reactions, like the synthesis of 4-phenyl-1,4-dihydropyridine, compared to TBAB and CETAB. Its selection depends on factors like reaction rate, yield, and ease of operation. []

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